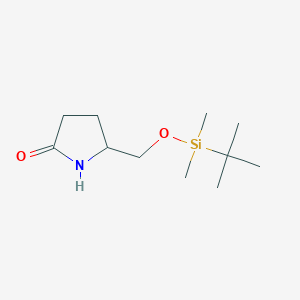

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437221 | |

| Record name | 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177911-57-8 | |

| Record name | 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Introduction: A Versatile Chiral Building Block

This compound is a valuable chiral intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[1] Its utility stems from the stable yet selectively cleavable tert-butyldimethylsilyl (TBDMS) protecting group, which masks a primary hydroxyl functionality, and the pyrrolidin-2-one (pyroglutamate) scaffold. This structure is a common motif in biologically active compounds. The synthesis of this molecule, particularly in its enantiomerically pure forms such as the (R)- or (S)-enantiomer, is a prime example of a chiral pool strategy.[2][3] This approach leverages inexpensive, naturally occurring chiral molecules as starting materials to efficiently introduce stereocenters into a target molecule.[4]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the readily available chiral precursor, L-pyroglutamic acid. We will delve into the rationale behind reagent selection, reaction conditions, and purification strategies, offering insights from a Senior Application Scientist's perspective to ensure both reproducibility and a deep understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach from the Chiral Pool

The most direct and efficient pathway to the target molecule involves a two-step sequence starting from L-pyroglutamic acid, a derivative of the amino acid glutamic acid.[5][6]

-

Selective Reduction: The synthesis commences with the selective reduction of the carboxylic acid moiety of L-pyroglutamic acid to a primary alcohol, yielding (S)-5-(hydroxymethyl)pyrrolidin-2-one, commonly known as L-pyroglutaminol. This transformation must be selective to avoid reduction of the more stable lactam (cyclic amide) carbonyl group.

-

Hydroxyl Protection: The primary alcohol of L-pyroglutaminol is then protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is chosen for its robustness, providing stability during subsequent synthetic manipulations while allowing for selective removal when needed.[7][8]

The overall synthetic workflow is illustrated below.

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one (L-Pyroglutaminol)

Principle and Reagent Selection

The key to this first step is the chemoselective reduction of a carboxylic acid in the presence of a lactam. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, borane reagents, such as borane-tetrahydrofuran complex (BH₃•THF), exhibit excellent selectivity for carboxylic acids over amides and lactams under controlled conditions. This selectivity is the cornerstone of this transformation, making BH₃•THF the reagent of choice for a clean and high-yielding reaction.

Detailed Experimental Protocol: Reduction of L-Pyroglutamic Acid

Materials:

-

L-Pyroglutamic acid

-

Borane-THF complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add L-pyroglutamic acid (1.0 eq).

-

Dissolution: Add anhydrous THF to the flask to dissolve the starting material. Cool the resulting solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the borane-THF complex (approx. 1.1 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. Note: Vigorous gas evolution (hydrogen) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane. Caution: Vigorous gas evolution will occur. Continue adding methanol until the effervescence ceases.

-

Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude L-pyroglutaminol, which often solidifies upon standing.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Part II: Silylation of L-Pyroglutaminol

Principle and Rationale for Experimental Choices

The protection of the primary alcohol as a TBDMS ether is a standard and highly reliable transformation. The choice of reagents and conditions is critical for achieving a high yield and avoiding side reactions.

-

Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is the most common reagent for this purpose. It is cost-effective and sufficiently reactive for primary alcohols.[8]

-

Catalyst/Base: Imidazole is the preferred base. It serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, and more importantly, it functions as a nucleophilic catalyst.[9] Imidazole first reacts with TBDMS-Cl to form the highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which is a much more potent silylating agent than TBDMS-Cl itself.[8][10]

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves both the polar pyroglutaminol and the reagents. It can also contribute to accelerating the rate of silylation.[10]

Caption: Mechanism of imidazole-catalyzed silylation.

Detailed Experimental Protocol: Silylation

Materials:

-

(S)-5-(Hydroxymethyl)pyrrolidin-2-one (L-Pyroglutaminol)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve L-pyroglutaminol (1.0 eq) and imidazole (2.2 - 2.5 eq) in anhydrous DMF.

-

Addition of Silylating Agent: Add TBDMS-Cl (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC (staining with permanganate or ceric ammonium molybdate can help visualize the starting alcohol).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (2x) to remove DMF and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, typically starting with 20% ethyl acetate in hexanes and gradually increasing the polarity, is effective for separating the product from non-polar impurities and any remaining starting material. Note: Prolonged exposure to silica gel can potentially lead to cleavage of the TBDMS group, so the chromatography should be performed efficiently.[11]

Data Summary and Characterization

The following table summarizes typical parameters for this two-step synthesis.

| Step | Starting Material | Key Reagents (eq) | Solvent | Typical Yield | Final Product Appearance |

| 1. Reduction | L-Pyroglutamic Acid | BH₃•THF (1.1-1.5) | THF | 85-95% | White crystalline solid |

| 2. Silylation | L-Pyroglutaminol | TBDMS-Cl (1.1), Imidazole (2.2) | DMF | 90-98% | Colorless oil or white solid |

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Key signals in the ¹H NMR spectrum include the characteristic singlets for the tert-butyl group (~0.9 ppm) and the two dimethylsilyl groups (~0.1 ppm).

Safety and Handling Considerations

-

Borane-THF Complex: Highly flammable and reacts violently with water. Handle under an inert atmosphere in a well-ventilated fume hood. All glassware must be thoroughly dried.

-

tert-Butyldimethylsilyl Chloride: Moisture-sensitive and corrosive. It releases HCl upon contact with water. Handle in a fume hood and store in a desiccator.

-

DMF: An organic solvent that should be handled in a fume hood. Avoid skin contact.

-

Quenching Steps: The quenching of borane with methanol is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

The synthesis of this compound from L-pyroglutamic acid is an efficient and reliable process that exemplifies the power of chiral pool synthesis. This two-step reduction and protection sequence provides high yields of a valuable chiral building block, essential for the development of novel therapeutics and other complex organic molecules. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely execute this protocol on both laboratory and larger scales.[12]

References

-

A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. HETEROCYCLES. Available at: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available at: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Chiral pool. Wikipedia. Available at: [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]

-

Asymmetric Synthesis. University of Johannesburg. Available at: [Link]

-

A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. ResearchGate. Available at: [Link]

-

Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

-

How to purify compound with TBDMS as a protective group?. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

-

What is the best procedure for silylation of hydroxy compounds ?. ResearchGate. Available at: [Link]

-

Large‐Scale Synthesis. ResearchGate. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

techniques for silylation. ResearchGate. Available at: [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: [Link]

-

Can TBDMS protecting group be cleaved under 25% TFA/DCM?. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Chiral pool - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a key chiral building block and intermediate in modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products.[1] Its structure combines a pyrrolidin-2-one core, a derivative of the neurotransmitter GABA, with a sterically hindered tert-butyldimethylsilyl (TBDMS) ether protecting group. This strategic combination allows for the selective manipulation of the hydroxymethyl functionality at the 5-position of the pyrrolidinone ring, a common feature in many biologically active molecules. Understanding the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of these properties, supported by experimental protocols and insights into the underlying chemical principles.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the racemic and chiral forms of this compound, other properties are estimated based on structurally related compounds due to a lack of publicly available experimental data for this specific molecule.

| Property | Value / Estimated Range | Source / Basis for Estimation |

| Molecular Formula | C₁₁H₂₃NO₂Si | |

| Molecular Weight | 229.39 g/mol | [1] |

| Appearance | Colorless to light yellow oil or crystalline solid | General observation for similar compounds |

| Melting Point | Not available (likely low-melting solid or oil) | The related (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone has a melting point of 83-85 °C.[2] The bulky silyl group may disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | Not available (expected to be >200 °C at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point. The parent alcohol has a boiling point of 147-149 °C at 0.06 mmHg.[2] |

| Density | ~0.9-1.1 g/cm³ | Estimated based on common organic compounds of similar structure. |

| Solubility | Soluble in a wide range of organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF, DMF, Acetonitrile). Limited solubility in water and non-polar solvents like hexanes. | Based on the general solubility of silylated organic molecules and pyrrolidinone derivatives.[3][4] |

| pKa (amide N-H) | ~17-19 | Estimated based on the pKa of unsubstituted 2-pyrrolidinone. The electron-withdrawing effect of the C5 substituent is expected to have a minor influence. |

| logP (Octanol/Water) | ~1.5 - 2.5 | Estimated. The TBDMS group significantly increases lipophilicity compared to the parent alcohol, 5-(hydroxymethyl)pyrrolidin-2-one. |

Analytical Characterization: Spectroscopic Profile

Accurate characterization of this compound is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts, based on data from structurally similar compounds.[5]

¹H NMR (400 MHz, CDCl₃):

-

δ 6.0-7.0 (br s, 1H): N-H proton of the lactam. The chemical shift can be variable and concentration-dependent.

-

δ 3.5-3.8 (m, 3H): CH₂-O and CH-N protons.

-

δ 2.1-2.4 (m, 2H): CH₂ adjacent to the carbonyl group.

-

δ 1.8-2.0 (m, 2H): Other CH₂ protons of the pyrrolidinone ring.

-

δ 0.8-0.9 (s, 9H): tert-butyl group protons of the TBDMS ether.

-

δ 0.0-0.1 (s, 6H): Dimethylsilyl protons of the TBDMS ether.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~175: C=O (carbonyl carbon of the lactam).

-

δ ~65: CH₂-O (carbon attached to the silyl ether oxygen).

-

δ ~55-60: CH-N (chiral carbon of the pyrrolidinone ring).

-

δ ~30-40: CH₂ carbons of the pyrrolidinone ring.

-

δ ~25-26: Quaternary carbon of the tert-butyl group.

-

δ ~18: Methyl carbons of the tert-butyl group.

-

δ ~ -5: Dimethylsilyl carbons.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic IR Absorptions (cm⁻¹):

-

~3200-3400 (br): N-H stretch of the secondary amide (lactam).

-

~2850-2960: C-H stretching of the alkyl and silyl groups.

-

~1680-1700 (strong): C=O stretch of the five-membered lactam. This is a very characteristic and intense peak.

-

~1250 and ~840: Si-C stretching and rocking vibrations, characteristic of the TBDMS group.

-

~1100: C-O stretch of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

[M]+: The molecular ion peak at m/z 229 may be observed, though it might be weak.

-

[M-15]+: Loss of a methyl group (CH₃) from the TBDMS group.

-

[M-57]+: Loss of the tert-butyl group (C₄H₉) is a very characteristic and often abundant fragment for TBDMS ethers.

-

Other fragments corresponding to the cleavage of the pyrrolidinone ring.

Experimental Protocols for Physicochemical Property Determination

The following section provides standardized, step-by-step protocols for determining key physicochemical properties.

Protocol for Determining Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the target compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, heptane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable detector (for quantitative analysis)

Procedure:

-

Qualitative Assessment:

-

To a series of small, clear glass vials, add approximately 10 mg of the compound.

-

Add 1 mL of each test solvent to the respective vials.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution. If the solid completely disappears, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

-

Quantitative Assessment (HPLC-based):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent in a sealed flask.

-

Equilibrate the solution by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

-

Caption: Workflow for solubility determination.

Protocol for pKa Determination (Potentiometric Titration)

The pKa of the lactam N-H can be estimated using potentiometric titration in a mixed solvent system due to its low aqueous solubility.

Materials:

-

This compound

-

A suitable solvent mixture (e.g., 80:20 methanol/water)

-

Standardized solution of a strong base (e.g., 0.1 M tetrabutylammonium hydroxide in methanol/water)

-

Calibrated pH meter with a suitable electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of the compound in the solvent mixture.

-

Titrate the solution with the standardized base, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Stability and Reactivity Profile

The stability of this compound is primarily dictated by the TBDMS ether linkage.

Stability of the TBDMS Ether

The TBDMS group is known for its robustness compared to other silyl ethers like trimethylsilyl (TMS). Its stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom.

-

Acidic Conditions: The TBDMS ether is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and the solvent. Mildly acidic conditions (e.g., acetic acid in THF/water) can be used for deprotection.

-

Basic Conditions: TBDMS ethers are generally stable to basic conditions, including strong bases like hydroxides and alkoxides.

-

Fluoride Ions: The TBDMS group is readily cleaved by sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond. This is the most common method for its deprotection.

Reactivity of the Pyrrolidinone Ring

-

N-H Acidity: The lactam N-H is weakly acidic and can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form an amide anion. This anion can then be alkylated or acylated.

-

Carbonyl Reactivity: The lactam carbonyl is relatively unreactive towards nucleophiles compared to ketones or esters but can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding pyrrolidine.

Caption: Stability and deprotection pathways.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physicochemical properties. The robust yet cleavable TBDMS ether provides essential protection for the primary alcohol, while the pyrrolidinone core offers a scaffold for further chemical modification. A thorough understanding of its solubility, stability, and spectroscopic characteristics, as outlined in this guide, is essential for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The provided protocols serve as a practical foundation for the in-house determination of its key physicochemical parameters, ensuring reproducible and successful outcomes in research and development.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Available at: [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

-

NIST. (n.d.). 5-Methyl-2-pyrrolidinone. Available at: [Link]

-

PubChem. (n.d.). (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

MolecularInfo. (n.d.). (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one molecular information. Available at: [Link]

-

PubChem. (n.d.). (R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Available at: [Link]

-

PubChem. (n.d.). (2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. Available at: [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Available at: [Link]

-

Chem-Impex. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone. Available at: [Link]

-

PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]

-

National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Available at: [Link]

-

Scribd. (n.d.). NMR Chemical Shifts | PDF | Proton Nuclear Magnetic Resonance | Chemistry. Available at: [Link]

-

ResearchGate. (2015). Are there any solvents that are immiscible with N-Methyl-2-Pyrrolidone ?. Available at: [Link]

Sources

An In-depth Technical Guide to GW501516 (Cardarine): A Potent PPARδ Agonist

A Note on Chemical Identification: The CAS number 128899-30-9 provided in the query corresponds to the chemical intermediate (R)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-2-pyrrolidinone[][2][3][4][5][6][7][8]. However, the detailed request for a technical guide suitable for drug development professionals, including information on signaling pathways and clinical data, strongly indicates that the intended subject is GW501516 (Cardarine) , a well-studied drug candidate with the CAS number 317318-70-0[9]. This guide will proceed with a comprehensive characterization of GW501516 to align with the user's core requirements for an in-depth scientific resource.

Introduction

GW501516, also known by names such as Cardarine and Endurobol, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ)[9][10][11][12]. Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a therapeutic agent for metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia[9][13]. Despite promising preclinical and early clinical results, its development was halted in 2007 due to findings from animal studies that indicated a risk of rapid cancer development in multiple organs[9][12][13].

Today, GW501516 is not approved for human use by any regulatory agency[14][15]. It is, however, notoriously sold on the black market and used by athletes and bodybuilders for its performance-enhancing effects, particularly its ability to boost endurance and promote fat loss[13][16]. The World Anti-Doping Agency (WADA) has banned GW501516 in sports and issued specific warnings about its health risks[9][12].

This technical guide provides a detailed overview of GW501516 for researchers, scientists, and drug development professionals, covering its mechanism of action, physicochemical properties, biological effects, and the safety concerns that led to its clinical termination.

Physicochemical Properties and Identification

A summary of the key identifiers and chemical properties of GW501516 is presented below.

| Property | Value |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid[9] |

| Synonyms | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol[9][12][13] |

| CAS Number | 317318-70-0[9] |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂[9] |

| Molar Mass | 453.49 g·mol⁻¹[9] |

Mechanism of Action: The PPARδ Signaling Pathway

GW501516 is a highly selective agonist for the PPARδ receptor, exhibiting high affinity and potency with a Kᵢ and EC₅₀ of approximately 1 nM[9][10][11][17]. Its selectivity for PPARδ is over 1,000-fold higher than for PPARα and PPARγ[9][17].

The primary mechanism of action involves the binding of GW501516 to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex recruits coactivators, such as PGC-1α, and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure[9][18][19].

By activating this pathway, GW501516 effectively shifts the body's energy preference from glucose to lipids, a key reason for its effects on endurance and fat metabolism[13][19].

Caption: GW501516 signaling pathway.

Biological Effects and Therapeutic Potential

The activation of PPARδ by GW501516 leads to a wide range of biological effects that were initially considered therapeutically promising.

Lipid Metabolism and Cardiovascular Health

In preclinical studies involving obese rhesus monkeys, GW501516 demonstrated a significant ability to raise high-density lipoprotein (HDL) cholesterol while lowering very-low-density lipoprotein (VLDL), triglycerides, and insulin levels[9][17]. This modulation of blood lipids suggested a potential role in treating dyslipidemia and reducing the risk of atherosclerosis[10].

Metabolic Syndrome and Type 2 Diabetes

By increasing fatty acid metabolism in skeletal muscle and improving insulin sensitivity, GW501516 showed potential for treating metabolic syndrome and type 2 diabetes[9][17][19]. In animal models, it protected against diet-induced obesity and improved glucose tolerance[9][17]. A human study with a small cohort also reported that GW501516 could ameliorate several abnormalities associated with metabolic syndrome[20].

Endurance and Physical Performance

Perhaps the most widely reported effect of GW501516 is its dramatic impact on physical endurance. Studies in mice showed that the compound significantly increased running time and distance, an effect attributed to the enhanced use of fatty acids as an energy source in muscles, thus sparing glucose[9][19]. This "exercise in a pill" effect is the primary reason for its illicit use in sports[19].

Analytical Characterization

The identification and quantification of GW501516 in biological matrices are crucial for both research and anti-doping purposes. The World Anti-Doping Agency (WADA) has developed and implemented tests to detect GW501516 and other PPARδ modulators in athletes' samples[9].

General Protocol for LC-MS/MS Analysis

A common and highly sensitive method for the detection of GW501516 is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Objective: To detect and quantify GW501516 in a biological sample (e.g., urine, plasma).

Methodology:

-

Sample Preparation:

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix and remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with a formic acid modifier (A) and acetonitrile or methanol with a formic acid modifier (B).

-

-

Mass Spectrometric Detection (MS/MS):

-

Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor for the specific precursor-to-product ion transitions of GW501516 in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Caption: General workflow for GW501516 analysis.

Safety and Toxicology: The Reason for Abandonment

The clinical development of GW501516 was terminated due to severe safety concerns that emerged from long-term animal studies[9][12].

Carcinogenicity

At dosages of 3 mg/kg/day, the drug was found to cause the rapid development of cancers in multiple organs in both mice and rats, including the liver, bladder, stomach, and skin[9][21]. While some proponents of its illicit use argue that the doses used in these studies were high, regulatory bodies and scientific consensus affirm that these findings represent an unacceptable risk for human use[12]. The activation of PPARδ is believed to be the mechanism responsible for this cancer induction[9].

Lack of Human Long-Term Data

Because clinical trials were halted, there is no long-term safety data for GW501516 in humans[12][14][22]. The potential for severe adverse effects, including cancer, remains a significant and unquantified risk for any individual using this compound[16][21].

Conclusion

GW501516 (Cardarine) is a potent and selective PPARδ agonist with profound effects on metabolism and energy homeostasis. While it initially showed great promise as a therapeutic agent for metabolic disorders, the significant risk of carcinogenicity identified in preclinical animal studies led to the cessation of its development. Despite its unapproved status and known dangers, it continues to be used as a performance-enhancing drug. For the scientific and medical communities, GW501516 serves as a case study in drug development, highlighting the critical importance of long-term toxicology studies and the complex role of the PPARδ pathway in both metabolic regulation and cell proliferation. Further research into safer PPARδ modulators may yet unlock the therapeutic potential of this pathway.

References

-

GW501516 - Wikipedia. [Link]

-

Cardarine or GW1516: What you need to know - Healthy Male. [Link]

-

PPARδ agonist GW501516 inhibits PDGF-stimulated pulmonary arterial smooth muscle cell function related to pathological vascular remodeling - PubMed. [Link]

-

Cardarine - BLI Glossary. [Link]

-

What Should Tested Athletes Know About GW1516? | USADA - U.S. Anti-Doping Agency. [Link]

-

GW1516 (GW501516) Use - Popular But Deadly - Sport Integrity Australia. [Link]

-

GW501516 (Cardarine): Pharmacological and Clinical Effects - SciVision Publishers. [Link]

-

Cardarine [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]

-

Cardarine: Benefits, Side Effects, Dosage, and More - Healthline. [Link]

-

Cardarine: Benefits, Uses, Side Effects, and More - Health. [Link]

-

GW501516 (Cardarine): Pharmacological and Clinical Effects - Semantic Scholar. [Link]

-

Cardarine (GW501516) - A Comprehensive Overview - YouTube. [Link]

-

CAS NO. 128899-30-9 | (5R)-5-[[[(tert-Butyl)dimethylsilyl... - Arctom. [Link]

-

Cas 494221-65-7,(5S)-7-((2R)-2-{(1E,3S) - LookChem. [Link]

-

(PDF) Cardarine (GW501516) Effects on Improving Metabolic Syndrome - ResearchGate. [Link]

-

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one - MOLBASE. [Link]

-

Unauthorized workout supplements may pose serious health risks - Canada.ca. [Link]

-

(R)-5-HEXANOLIDE | CAS#:43112-32-9 | Chemsrc. [Link]

-

128899-30-9|5(R)-5-{(叔丁基二甲基甲硅烷基氧基)甲基... - BIOFOUNT. [Link]

-

羧酸- 凹凸化学谷. [Link]

Sources

- 2. 128899-30-9|(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one128899-30-9,Purity96%_OAKWOOD [molbase.com]

- 5. guidechem.com [guidechem.com]

- 6. 128899-30-9|5(R)-5-{(叔丁基二甲基甲硅烷基氧基)甲基}吡咯烷-2-酮|(5R)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone|-范德生物科技公司 [bio-fount.com]

- 7. 羧酸 - 凹凸化学谷 [aotohxg.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. GW501516 - Wikipedia [en.wikipedia.org]

- 10. apexbt.com [apexbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. usada.org [usada.org]

- 13. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]

- 14. bliglossary.com [bliglossary.com]

- 15. recalls-rappels.canada.ca [recalls-rappels.canada.ca]

- 16. Cardarine: Benefits, Side Effects, Dosage, and More [healthline.com]

- 17. selleckchem.com [selleckchem.com]

- 18. scivisionpub.com [scivisionpub.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Cardarine: Benefits, Uses, Side Effects, and More [health.com]

- 22. Cardarine [FAST FACTS]: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Strategic Utility of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one in Chiral Synthesis: A Technical Guide

An In-depth Exploration of a Key Chiral Building Block for Pharmaceutical Research and Development

Introduction

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is intrinsically linked to its pharmacological activity, making the precise control of chiral centers a critical aspect of drug design and synthesis. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, a derivative of (R)-pyroglutaminol, has emerged as a valuable and versatile chiral building block. Its rigid pyrrolidinone core, coupled with the strategically protected primary alcohol, provides a robust scaffold for the stereoselective synthesis of complex molecular architectures. This technical guide offers an in-depth analysis of the synthesis, characterization, and strategic applications of this important synthetic intermediate, tailored for researchers, scientists, and drug development professionals.

Core Structure and Strategic Advantages

The molecular structure of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one combines two key features that underpin its utility in organic synthesis: the chiral pyrrolidin-2-one core and the tert-butyldimethylsilyl (TBDMS) protecting group. The pyrrolidine ring is a prevalent motif in a multitude of biologically active natural products and synthetic drugs.[1][] The lactam functionality within the pyrrolidinone ring offers a site for further chemical modification, while the stereocenter at the 5-position provides a crucial chiral handle to direct the stereochemical outcome of subsequent reactions.

The TBDMS ether is a robust protecting group for the primary hydroxyl functionality, a strategic choice that offers significant advantages in multi-step syntheses.[3] The steric bulk of the tert-butyl group confers substantial stability to the silyl ether across a wide range of reaction conditions, including exposure to many nucleophilic and basic reagents. This stability allows for selective manipulation of other functional groups within a molecule without premature cleavage of the protecting group. Furthermore, the TBDMS group can be reliably removed under specific and mild conditions, typically employing a fluoride source such as tetrabutylammonium fluoride (TBAF) or acidic conditions, ensuring the timely liberation of the primary alcohol for subsequent transformations.

Synthesis and Characterization

The synthesis of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is typically achieved through the selective protection of the primary alcohol of the readily available chiral precursor, (R)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (R)-pyroglutaminol.

Synthetic Protocol: Silylation of (R)-5-(hydroxymethyl)pyrrolidin-2-one

A standard and efficient method for the silylation of primary alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, most commonly imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

To a solution of (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one.

This protocol generally provides the desired product in good to excellent yields, depending on the scale and purity of the starting materials.

Physicochemical and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 128899-30-9 | [4] |

| Molecular Formula | C₁₁H₂₃NO₂Si | [4] |

| Molecular Weight | 229.39 g/mol | [5] |

| IUPAC Name | (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-2-one | |

| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |

| Storage | 2-8 °C, sealed under dry conditions | [] |

Spectroscopic Data (Predicted and Representative of Similar Structures):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.0-7.0 (br s, 1H, N-H)

-

δ ~3.8-4.0 (m, 1H, C5-H)

-

δ ~3.6-3.7 (m, 2H, -CH₂O-)

-

δ ~2.2-2.4 (m, 2H, C3-H₂)

-

δ ~1.8-2.1 (m, 2H, C4-H₂)

-

δ 0.89 (s, 9H, -C(CH₃)₃)

-

δ 0.05 (s, 6H, -Si(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~177.0 (C=O)

-

δ ~65.0 (-CH₂O-)

-

δ ~57.0 (C5)

-

δ ~30.0 (C3)

-

δ ~25.8 (-C(CH₃)₃)

-

δ ~25.0 (C4)

-

δ ~18.2 (-C(CH₃)₃)

-

δ ~ -5.5 (-Si(CH₃)₂)

-

-

Infrared (IR) Spectroscopy (thin film):

-

~3200 cm⁻¹ (N-H stretch)

-

~2950, 2930, 2860 cm⁻¹ (C-H stretches)

-

~1680 cm⁻¹ (C=O stretch, lactam)

-

~1250, 840, 780 cm⁻¹ (Si-C stretches)

-

~1100 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ = 230.15

-

Expected [M+Na]⁺ = 252.13

-

Strategic Applications in Drug Discovery and Development

The utility of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one lies in its role as a chiral precursor for a variety of more complex molecules, particularly those with therapeutic potential. The pyrrolidinone scaffold is a key feature in several approved drugs, including the antiepileptic agents Levetiracetam and Brivaracetam.[1][7] While the direct use of this specific TBDMS-protected intermediate in the industrial synthesis of these drugs is not prominently documented in the reviewed literature, its structural similarity to key intermediates makes it a highly relevant starting material for the synthesis of novel analogues and for process development research.

Case Study: A Potential Intermediate in the Synthesis of Levetiracetam Analogues

Levetiracetam, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is a widely prescribed antiepileptic drug.[8] The synthesis of Levetiracetam and its analogues often involves the use of chiral pyrrolidine derivatives. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can serve as a starting point for the synthesis of 4-substituted Levetiracetam analogues, where the protected hydroxymethyl group can be chemically manipulated.

Illustrative Synthetic Workflow:

The following diagram illustrates a conceptual synthetic pathway where the title compound could be utilized to generate a 4-substituted pyrrolidinone, a key intermediate for Levetiracetam analogues.

Caption: Conceptual workflow for the synthesis of a Levetiracetam analogue.

Conclusion

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one stands as a testament to the power of strategic molecular design in modern organic synthesis. Its combination of a stereochemically defined pyrrolidinone core and a robustly protected primary alcohol makes it an invaluable asset for the construction of enantiomerically pure, complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis, characterization, and potential applications of this chiral building block is essential for the innovation of next-generation therapeutics. The strategic deployment of such intermediates will undoubtedly continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry.

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Available at: [Link]

-

A FACILE SYNTHESIS OF (2R/S,5R)-1-tert-BUTYL 2-METHYL 5-(((tert-BUTYLDIMETHYLSILYL)OXY)METHYL)PYRROLIDINE-1,2-DICARBOXYLATE. HETEROCYCLES, Vol. 91, No. 12, 2015. Available at: [Link]

-

Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

-

5-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Pyrrolidin-2-One. MySkinRecipes. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one. PubChem. Available at: [Link]

-

An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. Available at: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Available at: [Link]

-

A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine-1,2-dicarboxylate. ResearchGate. Available at: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]

-

(R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)pyrrolidine. PubChem. Available at: [Link]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. PMC. Available at: [Link]

- Preparation method of levetiracetam. Google Patents.

-

The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Technical and auxiliary-based approaches to levetiracetam (selected.... ResearchGate. Available at: [Link]

-

(2S,4R)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate. PubChem. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound [myskinrecipes.com]

- 4. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 5. (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | C11H23NO2Si | CID 13771167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 8. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]

Introduction: The Intersection of Scaffolds and Strategy

An In-depth Technical Guide to the Solubility of tert-Butyldimethylsilyl (TBDMS)-Protected Pyrrolidinones

In the landscape of modern drug development, the pyrrolidinone ring stands out as a privileged scaffold. Its three-dimensional structure and capacity for diverse functionalization have made it a cornerstone in the synthesis of novel therapeutics targeting a range of diseases, from central nervous system disorders to diabetes.[1][2][3] The journey from a promising molecular design to a viable drug candidate, however, is paved with synthetic challenges. One of the most ubiquitous strategies to navigate this journey is the use of protecting groups, with the tert-butyldimethylsilyl (TBDMS) group being a workhorse for the protection of hydroxyl functionalities.[4][5]

The introduction of a bulky, lipophilic TBDMS group fundamentally alters the physicochemical properties of the pyrrolidinone intermediate. While this modification is essential for achieving chemo- and regioselectivity in subsequent synthetic steps, it introduces a critical, yet often uncharacterized, variable: solubility . The solubility of a TBDMS-protected pyrrolidinone dictates the choice of reaction media, influences purification strategies, and impacts the feasibility of crystallization and formulation.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond theoretical principles to provide a practical framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this vital class of synthetic intermediates. We will explore the causal relationships between molecular structure and solubility, present robust, self-validating experimental protocols, and discuss the profound implications of this data in the context of pharmaceutical development.

A Framework for Prediction: Understanding the "Why"

The principle of "like dissolves like" remains a cornerstone of solubility prediction.[6][7] For a TBDMS-protected pyrrolidinone, solubility is a dynamic interplay between the polar lactam core and the nonpolar silyl ether.

-

The Pyrrolidinone Core: The inherent polarity of the amide bond within the pyrrolidinone ring allows for dipole-dipole interactions and hydrogen bond acceptance. The parent compound, 2-pyrrolidinone, is miscible with a wide array of polar and some nonpolar organic solvents, including water, ethanol, chloroform, and benzene.[8]

-

The TBDMS Protecting Group: The TBDMS group is large and nonpolar, dominated by hydrocarbon character. Its primary function as a protecting group stems from its steric bulk, which shields the hydroxyl group.[5] This lipophilic nature drastically reduces aqueous solubility and significantly enhances solubility in nonpolar organic solvents.[9] Silyl ethers are known to be highly soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and hexane.[9]

-

Substituent Effects (R-groups): Additional functional groups on the pyrrolidinone ring will further modulate the molecule's overall polarity, hydrogen bonding capability, and crystal lattice energy, all of which are critical determinants of solubility.

Based on these principles, we can establish a predictive solubility profile for a typical TBDMS-protected pyrrolidinone derivative.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | Apolar character and ability to accept hydrogen bonds are compatible with the TBDMS group and the lactam oxygen. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Moderate polarity effectively solvates both the polar and nonpolar regions of the molecule. |

| Esters | Ethyl Acetate (EtOAc) | High | A versatile solvent with moderate polarity suitable for a wide range of organic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Nonpolar nature is highly compatible with the bulky TBDMS group. |

| Alkanes | Hexane, Heptane | Low to Moderate | Exclusively nonpolar; solubility is highly dependent on other substituents. Excellent as an anti-solvent. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Moderate | High polarity may not be optimal for the lipophilic TBDMS moiety, but often sufficient for reaction media. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The hydrogen-bonding network of alcohols is disrupted by the nonpolar TBDMS group. Risk of TBDMS cleavage in the presence of acid/base. |

| Water | H₂O | Insoluble | The large, nonpolar TBDMS group prevents effective solvation by the highly polar water molecules. |

Experimental Validation: From Qualitative Screening to Quantitative Measurement

While predictions provide a valuable starting point, empirical data is non-negotiable for process development and scale-up. The following protocols are designed to be robust and self-validating systems for determining solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, small-scale assessment to classify a compound's solubility in various solvents, guiding solvent selection for reactions and chromatography.[10][11]

Methodology:

-

Preparation: To a small, clear glass vial (e.g., 1-dram vial), add approximately 10-20 mg of the TBDMS-protected pyrrolidinone.

-

Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the sample against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the results for each solvent tested (e.g., soluble, insoluble). This creates a practical solubility profile for your specific compound.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol determines the equilibrium solubility of the compound at a specific temperature, providing precise quantitative data essential for crystallization and formulation.[12]

Causality and Self-Validation: This method is trustworthy because it is based on achieving a true thermodynamic equilibrium. By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting solution is, by definition, saturated. The subsequent evaporation and weighing of a known volume of this saturated solution provide a direct, verifiable measurement of solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the TBDMS-protected pyrrolidinone to a known volume of the chosen solvent (e.g., 200 mg in 5 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential.

-

-

Equilibration:

-

Place the vial in a shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

-

Carefully draw a specific volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. To avoid transferring solid particles, it is advisable to use a pipette fitted with a small filter tip (e.g., a cotton or glass wool plug).

-

-

Solvent Evaporation and Measurement:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial. Record the initial weight of this vial (W₁).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Dry the vial containing the solid residue to a constant weight. Record the final weight of the vial with the dried solid (W₂).

-

-

Calculation:

-

Calculate the mass of the dissolved solid: Mass = W₂ - W₁

-

Express the solubility in the desired units (e.g., mg/mL or g/L).

-

Practical Implications in the Synthetic Workflow

Solubility data is not merely academic; it is a critical driver of efficiency and success in the laboratory.

Workflow for Solubility Determination and Application

Caption: Workflow from prediction to practical application of solubility data.

Purification: Navigating the Chromatographic Challenge

Purification of TBDMS-protected intermediates by silica gel chromatography is common, but not without pitfalls. The acidic nature of standard silica gel can cause partial or complete cleavage of the TBDMS group, leading to complex product mixtures and reduced yields.[13]

Mitigation Strategies:

-

Neutralization: Pre-treat the silica gel slurry with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.

-

Alternative Stationary Phases: Consider using less acidic supports like neutral alumina or treated silica gel.

-

Rapid Chromatography: Minimize the compound's residence time on the column.

The choice of eluent, guided by solubility data, is paramount. A solvent system where the compound has moderate, but not excessive, solubility is ideal for achieving good separation.

Decision Logic for Purification Solvent Selection

Caption: Decision tree for purification strategy based on initial screening.

Conclusion

The solubility of a TBDMS-protected pyrrolidinone is a foundational parameter that influences every stage of its lifecycle, from synthesis to purification and beyond. While a universal solubility chart for this diverse class of molecules is impractical, a systematic approach combining theoretical prediction with robust experimental validation provides the necessary data for informed decision-making. By understanding the causal factors that govern solubility and by employing self-validating protocols, researchers can de-risk their synthetic routes, optimize processes, and accelerate the development of next-generation therapeutics built upon the versatile pyrrolidinone scaffold.

References

- Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

- Gower, A. J., & Tricklebank, M. (2000). Pyrrolidone derivatives. PubMed.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- West, C., & Lesellier, E. (2014). Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. ACS Publications.

- West, C., & Lesellier, E. (2015). Chromatographic evidence of silyl ether formation (SEF) in supercritical fluid chromatography. PubMed.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Wiley Online Library.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Ogilvie, K. K. (n.d.). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Unknown Source.

- Grokipedia. (n.d.). Silyl ether. Grokipedia.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- Unknown. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Unknown Source.

- Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH.

- West, C., & Lesellier, E. (2014). Chromatographic Evidence of Silyl Ether Formation (SEF) in Supercritical Fluid Chromatography. American Chemical Society.

- Wikipedia. (n.d.). Silyl ether. Wikipedia.

- White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Unknown Source.

- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. BenchChem.

- Unknown. (2015). How to purify compound with TBDMS as a protective group?. ResearchGate.

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.

- BenchChem. (2025). The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide. BenchChem.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Foreword: The Enduring Significance of Chiral 5-Substituted Pyrrolidin-2-ones

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00010F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. d-nb.info [d-nb.info]

- 6. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-hub.st [sci-hub.st]

- 10. Sci-Hub. Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries / Tetrahedron Letters, 1994 [sci-hub.ru]

The Enduring Guardian: An In-depth Technical Guide to tert-Butyldimethylsilyl Ether Protecting Group Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is the art and science that underpins the synthesis of complex molecules. Among the arsenal of protective groups for alcohols, the tert-butyldimethylsilyl (TBS) ether stands as a paragon of reliability and versatility. Introduced in 1972 by E.J. Corey, it superseded simpler silyl ethers by offering a finely tuned balance of stability and reactivity.[1][2] This guide provides a deep dive into the core principles of TBS chemistry, moving beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and predictable application in the laboratory.

The Foundation: Why Choose a TBS Ether?

The widespread adoption of the TBS group stems from a unique combination of attributes that make it an indispensable tool in multi-step synthesis:

-

Robust Stability: The signature feature of a TBS ether is the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from hydrolysis and nucleophilic attack.[3] This makes it approximately 10,000 times more hydrolytically stable than a trimethylsilyl (TMS) ether.[2][3] Consequently, TBS ethers endure a wide array of reaction conditions, including chromatography, many non-acidic reagents, and various oxidizing and reducing agents.[1][3]

-

Ease of Installation: The formation of TBS ethers is typically high-yielding and proceeds under mild conditions.

-

Selective Removal: Despite its stability, the TBS group can be cleaved cleanly and selectively under specific, mild conditions, often leaving other protecting groups and sensitive functionalities intact.[3][4][5]

These characteristics allow for the precise and predictable unmasking of hydroxyl groups at the desired stage of a synthetic sequence, a critical requirement for achieving high yields and purity in complex target molecules.

The Silylation Reaction: Protecting the Hydroxyl Group

The formation of a TBS ether, or silylation, involves the reaction of an alcohol with a silylating agent in the presence of a base. The choice of agent and conditions is dictated by the steric hindrance of the alcohol.

Common Silylation Systems

| Reagent System | Substrate Scope | Typical Conditions | Mechanistic Insight |

| TBS-Cl & Imidazole | Primary & Secondary Alcohols | Imidazole (2-2.5 eq.), TBS-Cl (1.2 eq.), in DMF, 0 °C to RT.[4][6] | Imidazole acts as both a base and a catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[1][2] |

| TBS-OTf & 2,6-Lutidine | Primary, Secondary & Tertiary Alcohols | 2,6-Lutidine (1.5 eq.), TBS-OTf (1.2 eq.), in DCM, -78 °C to 0 °C.[1][6][7] | TBS-OTf is a far more powerful silylating agent. The non-nucleophilic base, 2,6-lutidine, neutralizes the triflic acid byproduct.[1][7] |

The significant steric hindrance of the TBS group is the primary determinant of its reactivity, leading to a pronounced selectivity for the protection of less hindered primary alcohols over secondary and tertiary alcohols.[4]

Mechanism of Imidazole-Catalyzed Silylation

The reaction proceeds through the formation of a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, which is then attacked by the alcohol. The reaction likely proceeds through an associative substitution pathway involving a pentavalent silicon intermediate.[1]

Experimental Protocol: Selective Protection of a Primary Alcohol

This protocol, based on the classic Corey conditions, is suitable for the selective silylation of a primary alcohol in the presence of more hindered hydroxyl groups.[4]

-

Preparation: Dissolve the alcohol substrate (1.0 equiv.) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add imidazole (2.5 equiv.) to the solution and stir at room temperature until fully dissolved.

-

Silylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate or diethyl ether (3x). Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Understanding TBS Ether Stability

The utility of a protecting group is defined by its stability profile. TBS ethers are valued for their resilience in basic and neutral media, while exhibiting predictable lability in acidic or fluoride-containing environments.

Comparative Stability of Common Silyl Ethers

The stability of silyl ethers is directly proportional to the steric bulk of the substituents on the silicon atom.[8]

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| Data sourced relative to TMS = 1.[8] |

-

Acidic Conditions: TBS ethers are labile under acidic conditions.[3] The cleavage mechanism involves initial protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or solvent.[1][8]

-

Basic Conditions: A key advantage of TBS ethers is their pronounced stability under basic conditions, including organometallic reagents (Grignards, organolithiums), metal hydrides (LiAlH₄, NaBH₄), and hydroxide bases.[3] Cleavage can occur only under very forcing basic conditions.[1]

Deprotection: Regenerating the Alcohol

The selective cleavage of the TBS ether is the final and critical step. The two primary strategies rely on fluoride ions or acid catalysis.

Fluoride-Mediated Deprotection

This is the most common and effective method for TBS ether cleavage. The immense strength of the resulting Silicon-Fluorine (Si-F) bond provides a powerful thermodynamic driving force for the reaction.[1][9]

-

Mechanism: The fluoride ion directly attacks the silicon atom, forming a transient pentacoordinate "siliconate" intermediate, which then fragments to release the alkoxide and the fluorosilyl species.[1][8]

-

Common Reagents:

-

Tetrabutylammonium fluoride (TBAF): The archetypal reagent, typically used as a 1.0 M solution in THF.[1][10] Its basicity can sometimes cause side reactions.

-

HF-Pyridine / HF-Triethylamine: Excellent, slightly acidic reagents that are often used for more sensitive substrates. Reactions must be run in plastic containers.[11][12]

-

Experimental Protocol: Fluoride-Mediated Deprotection with TBAF

This protocol is a general and highly reliable method for TBS ether cleavage.[1][10]

-

Preparation: Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equiv.) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction and monitor its progress by TLC. Deprotection is often complete within 1-4 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution or water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.

Acid-Catalyzed Deprotection

Mild acidic conditions can be used for deprotection, often providing a different selectivity profile compared to fluoride-based methods.

-

Mechanism: The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack from a protic solvent (e.g., water, methanol) on the silicon atom.[1]

-

Common Reagents:

-

Acetic Acid (AcOH): A 4:1:1 mixture of AcOH:THF:water is very slow but can be highly selective.[11]

-

Pyridinium p-toluenesulfonate (PPTS): A very mild catalytic system in a protic solvent like methanol, ideal for sensitive substrates.[1]

-

Camphorsulfonic acid (CSA) / p-Toluenesulfonic acid (p-TsOH): Stronger acids that result in faster deprotection rates.[11]

-

Experimental Protocol: Mild Acidic Deprotection

This protocol is suitable for removing a TBS group under mild acidic conditions, which can be useful for substrates sensitive to the basicity of TBAF.[3]

-

Preparation: Dissolve the TBS-protected alcohol (1.0 equiv.) in methanol or a 1:1 mixture of methanol:DCM.

-

Acid Addition: Add a catalytic amount of PPTS (0.1 equiv.) or CSA (0.1 equiv.) to the solution at room temperature. For increased selectivity, the reaction can be cooled to 0 °C.[11]

-

Reaction Monitoring: Stir the solution and monitor the reaction by TLC.

-

Work-up: Once deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by flash column chromatography.

Orthogonal Strategies and Selective Deprotection

In the synthesis of complex molecules, it is common to have multiple hydroxyl groups that must be unmasked at different times. An orthogonal protecting group strategy is one where each type of protecting group can be removed by a specific set of reagents that do not affect the others.[13][14] The TBS group is a cornerstone of such strategies.

Selectivity Among Silyl Ethers

By exploiting the differences in steric hindrance, it is possible to selectively deprotect one silyl ether in the presence of another.[8][11]

-

Acidic Cleavage: The rate of acidic cleavage is highly sensitive to steric hindrance. The general order of lability is TMS > TES > TBS > TIPS > TBDPS.[8] This allows, for example, the cleavage of a primary TBS ether in the presence of a secondary TBS or a more robust TIPS ether using carefully controlled conditions (e.g., PPTS, MeOH).[1][11]

-